molecular formula C10H10O3 B3022834 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid CAS No. 31457-03-1

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No. B3022834
CAS RN: 31457-03-1
M. Wt: 178.18 g/mol
InChI Key: HWCCVMGTQFWJSS-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid” is a chemical compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid” involves several steps. In one approach, an alternative strategy was applied in which DHBF-7-carboxylic acid 2 was used as a starting material instead of DHBF to elude the low yielding carboxylation step . In the synthesis of 2,3-disubstituted benzofuran, it can be completed by a one-step reaction .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid” can be represented by the formula C9H10O . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzofuran compounds, including “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid”, have been the subject of numerous chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Future Directions

Benzofuran compounds, including “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research in this area will likely focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCCVMGTQFWJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

CAS RN

31457-03-1
Record name 7-Benzofurancarboxylic acid, 2,3-dihydro-2-methyl-
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Record name 31457-03-1
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Record name 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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